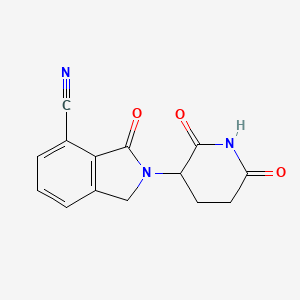
2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile is a complex organic compound with significant applications in medicinal chemistry. It is known for its role in the synthesis of various pharmaceutical agents, particularly those targeting cancer and immune-related diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile typically involves multiple steps, including protection, esterification, deprotection, and coupling reactions. One common method starts with the protection of the α-amino group of glutamine, followed by esterification. The α-amino group is then deprotected, and the resulting compound is coupled with other reactants to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reactions and improve efficiency .
化学反応の分析
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile used .
科学的研究の応用
2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It is involved in the development of drugs targeting cancer and immune-related diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products .
作用機序
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or modulating protein-protein interactions, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways involved in cancer progression .
類似化合物との比較
Similar Compounds
- 1-oxo-2-(2,6-dioxopiperidin-3-yl)isoindolines
- 2-(2,6-dioxopiperidin-3-yl)phthalimides
- Lenalidomide
- Pomalidomide
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile is unique due to its specific structural features and the range of reactions it can undergo. Its ability to form various derivatives makes it a versatile compound in medicinal chemistry .
特性
分子式 |
C14H11N3O3 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindole-4-carbonitrile |
InChI |
InChI=1S/C14H11N3O3/c15-6-8-2-1-3-9-7-17(14(20)12(8)9)10-4-5-11(18)16-13(10)19/h1-3,10H,4-5,7H2,(H,16,18,19) |
InChIキー |
WJCAOTRKGFLQHG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
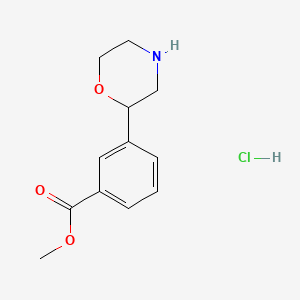
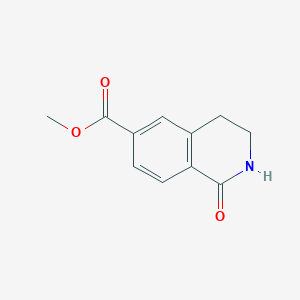
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)
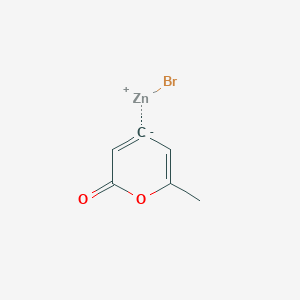
![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)

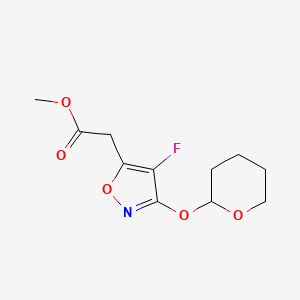
![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13917276.png)

![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)

